

4-Methyl-(2-thiophenyl)quinoline chemical properties

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Compound of Interest

Compound Name: 4-Methyl-(2-thiophenyl)quinoline

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An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-(thiophen-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 4-position and a thiophene ring at the 2-position. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, including antimalarials, antibiotics, and anti-inflammatory agents.[1][2] Similarly, thiophene and its derivatives are known to exhibit a wide range of biological activities. The combination of these two pharmacophores in a single molecule makes 4-Methyl-2-(thiophen-2-yl)quinoline a compound of significant interest for medicinal chemistry and drug discovery programs.[3][4] This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic data, and potential biological activities, based on established chemical principles and data from closely related analogues.

Chemical and Physical Properties

While specific experimental data for 4-Methyl-2-(thiophen-2-yl)quinoline is not readily available in the public domain, its properties can be reliably predicted based on the known characteristics of 4-methylquinoline (lepidine) and 2-arylquinolines.[1]



Property	Predicted Value
Molecular Formula	C14H11NS
Molecular Weight	225.31 g/mol
Appearance	Likely a pale yellow to white solid
Melting Point	Estimated to be in the range of 90-120 °C
Boiling Point	> 300 °C (by estimation)
Solubility	Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and DMSO; sparingly soluble in water.[5]
pKa (of conjugate acid)	~4.5 - 5.0 (similar to other quinolines)[5]

Synthesis and Experimental Protocols

The most direct and modern approach to synthesize 4-Methyl-2-(thiophen-2-yl)quinoline is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids.[6][7] An alternative would be the Stille coupling, which uses organotin reagents.[8][9] Other classical methods like the Doebner-von Miller or Friedländer synthesis could also be adapted.[10][11] [12]

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline from 2-chloro-4-methylquinoline and thiophene-2-boronic acid.

Experimental Protocol:

- Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-4-methylquinoline (1.0 mmol, 177.6 mg), thiophene-2-boronic acid (1.2 mmol, 153.6 mg), and potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg).
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg) to the flask.

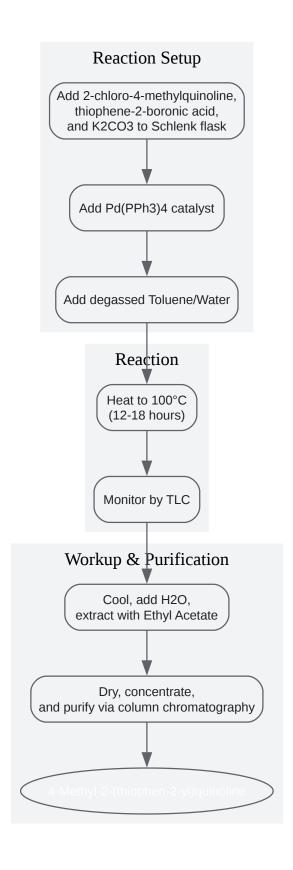






- Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask via syringe.
- Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
 Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Methyl-2-(thiophen-2-yl)quinoline.





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Caption: Experimental workflow for the Suzuki coupling synthesis.



Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on analyses of structurally similar compounds.[13][14][15]

Technique	Predicted Data
¹H NMR (400 MHz, CDCl₃)	δ (ppm): 8.1-8.2 (d, 1H, H5), 7.9-8.0 (d, 1H, H8), 7.6-7.7 (m, 2H, H6, H7), 7.5-7.6 (m, 2H, Thiophene-H), 7.2 (s, 1H, H3), 7.1-7.2 (m, 1H, Thiophene-H), 2.7 (s, 3H, CH ₃)
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 158-160 (C2), 148-149 (C8a), 145-146 (C4), 142-144 (Thiophene C-ipso), 130-131 (C4a), 129-130 (C8), 128-129 (Thiophene CH), 127-128 (C5), 126-127 (Thiophene CH), 125-126 (C7), 124-125 (C6), 118-119 (C3), 18-19 (CH ₃)
Mass Spec. (EI)	m/z (%): 225 (M ⁺ , 100), 198 ([M-HCN] ⁺), 182 ([M-CH ₃ S] ⁺), 142 ([M-C ₄ H ₃ S] ⁺)
IR Spectroscopy (KBr)	ν (cm ⁻¹): 3100-3000 (Aromatic C-H str.), 2950- 2850 (Aliphatic C-H str.), 1600-1580 (C=C/C=N str.), ~700 (C-S str.)

Chemical Reactivity

The reactivity of 4-Methyl-2-(thiophen-2-yl)quinoline is dictated by its three main components: the quinoline ring, the thiophene ring, and the methyl group.

Electrophilic Aromatic Substitution: The quinoline ring is deactivated towards electrophilic
attack compared to benzene. Reactions like nitration or sulfonation are expected to occur
primarily at the 5- and 8-positions of the benzene portion of the quinoline ring under vigorous
conditions.[16] The thiophene ring is highly activated towards electrophilic substitution, which
would occur preferentially at its 5-position (adjacent to the quinoline).



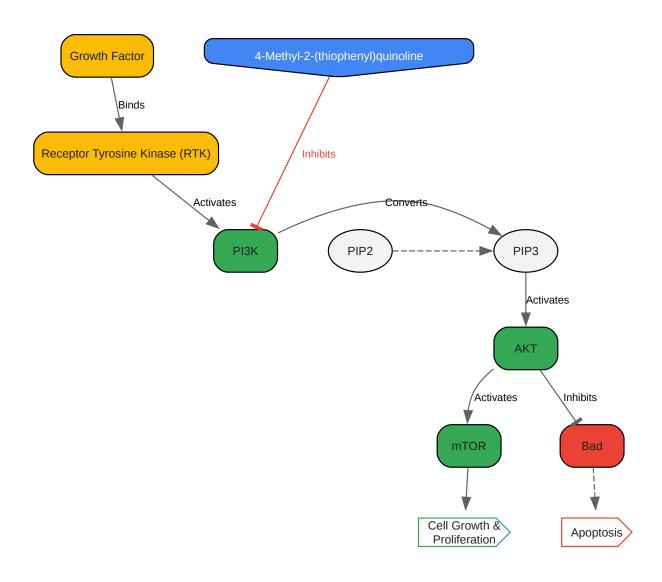
- Nucleophilic Aromatic Substitution: The pyridine part of the quinoline ring is electrondeficient, making it susceptible to nucleophilic attack, particularly at the 4-position if a leaving group were present.
- Reactions at the Nitrogen Atom: The nitrogen atom is basic and can be protonated or alkylated to form quaternary quinolinium salts.[16]
- Reactions of the Methyl Group: The methyl group at the 4-position is activated and can undergo condensation reactions with aldehydes, similar to lepidine.[1]

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][17] Many of these effects, particularly anticancer activity, are achieved through the inhibition of key cellular signaling pathways, such as those involving protein kinases.[3][18][19]

Given that numerous 2-substituted and 4-substituted quinolines act as kinase inhibitors, it is plausible that 4-Methyl-2-(thiophen-2-yl)quinoline could target a kinase-driven signaling pathway, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can disrupt cell growth, proliferation, and survival, ultimately leading to apoptosis (programmed cell death).





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Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

4-Methyl-2-(thiophen-2-yl)quinoline represents a promising scaffold for chemical and pharmacological research. Its synthesis is accessible through modern cross-coupling methodologies. While experimental data on the compound itself is sparse, its chemical behavior, spectroscopic properties, and potential for biological activity can be confidently inferred from well-established principles and the known properties of its constituent



heterocycles. This technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

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